

Spectroscopic Profile of Cycloheptanecarbaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cycloheptanecarbaldehyde

Cat. No.: B1584565

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **cycloheptanecarbaldehyde**, a key cyclic aldehyde in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for **cycloheptanecarbaldehyde** is $C_8H_{14}O$, with a molecular weight of 126.20 g/mol. The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and MS analyses.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The spectrum of **cycloheptanecarbaldehyde** is characterized by a distinct aldehyde proton signal and a series of multiplets corresponding to the cycloheptane ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| ~9.6 | Doublet | 1H | Aldehyde (-CHO) |
| ~2.3 | Multiplet | 1H | Methine (CH attached to CHO) |
| ~1.8 - 1.4 | Multiplet | 12H | Methylene (-CH ₂) of the cycloheptane ring |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of **cycloheptanecarbaldehyde** will show a characteristic downfield signal for the carbonyl carbon and several signals for the carbons of the cycloheptane ring.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~205 | Carbonyl (C=O) |
| ~52 | Methine (CH attached to CHO) |
| ~30 - 26 | Methylene (-CH ₂) of the cycloheptane ring |

Note: The number of distinct signals for the cycloheptane ring carbons depends on the conformational dynamics of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cycloheptanecarbaldehyde** is dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~2925 | Strong | C-H Stretch (aliphatic) |
| ~2855 | Strong | C-H Stretch (aliphatic) |
| ~2720 | Medium | C-H Stretch (aldehyde) |
| ~1725 | Strong | C=O Stretch (aldehyde) |
| ~1460 | Medium | C-H Bend (methylene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **cycloheptanecarbaldehyde**, the molecular ion peak and characteristic fragment ions are observed.

| m/z Ratio | Relative Intensity | Assignment |
|-----------|--------------------|---|
| 126 | Moderate | [M] ⁺ (Molecular Ion) |
| 125 | Moderate | [M-H] ⁺ |
| 97 | Strong | [M-CHO] ⁺ |
| 83 | Moderate | Loss of C ₂ H ₄ from [M-CHO] ⁺ |
| 69 | Moderate | Further fragmentation |
| 55 | Strong | C ₄ H ₇ ⁺ |
| 41 | Strong | C ₃ H ₅ ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **cycloheptanecarbaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the ^{13}C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ^1H NMR.
- **Data Processing:** The raw free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

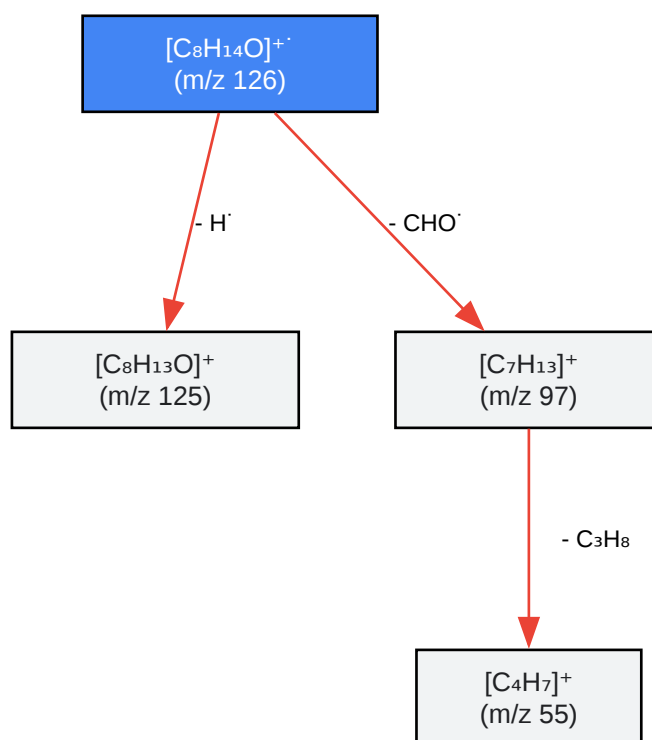
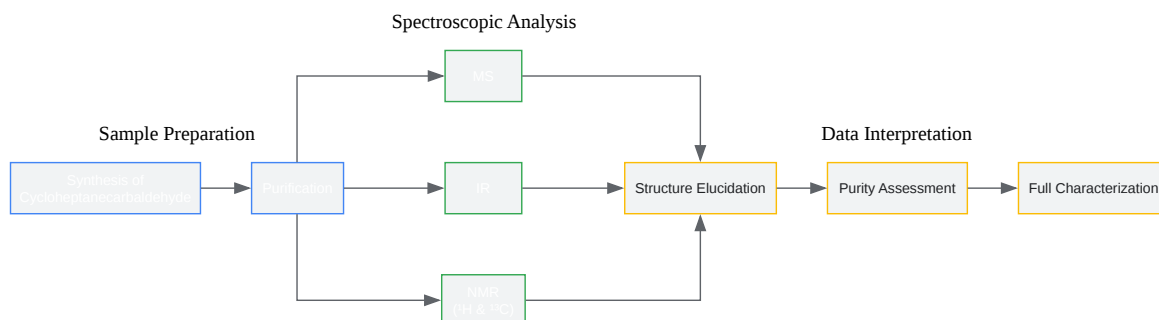
- **Sample Preparation:** A thin film of neat liquid **cycloheptanecarbaldehyde** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
- **Mass Analysis:** A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing the relative intensity of each m/z value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **cycloheptanecarbaldehyde**.



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